molecular formula C8H10ClN5O4 B1450532 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride CAS No. 1786226-08-1

2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride

Cat. No. B1450532
M. Wt: 275.65 g/mol
InChI Key: JTEYKIHFFNXWSX-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazolidine, a five-membered ring with two nitrogen atoms . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an acetic acid group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2,4-dioxothiazolidine-5-acetic acid amides were obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,5-dioxoimidazolidin-4-yl group, a 1H-1,2,3-triazol-1-yl group, and an acetic acid group . The exact molecular weight and structure of the specific compound “2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride” could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research into the synthesis and properties of related compounds focuses on creating new chemical entities with potential for various applications. For example, the synthesis of compounds with a triazafulvalene system involves cycloaddition and substitution reactions, producing derivatives with unique chemical structures (Uršič, Svete, & Stanovnik, 2010). Such synthetic pathways are crucial for developing novel compounds with potential applications in materials science, pharmaceuticals, and as intermediates for further chemical transformations.

Pharmacological Studies

  • Compounds with structural motifs similar to the query compound have been explored for their pharmacological potential. For instance, thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole have been synthesized and evaluated for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). These studies indicate the potential of structurally related compounds in developing new antimicrobial agents.

Analytical and Material Science Applications

  • The extraction studies involving hydrochloric and nitric acid with triazole derivatives highlight the chemical utility of such compounds in separation processes and analytical chemistry. For example, extraction efficiency and the chemical interactions involved provide insights into the solvation and complexation behavior of triazoles, which can be applied in chemical analysis and environmental remediation (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities.

properties

IUPAC Name

2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4.ClH/c14-6(15)3-13-2-4(11-12-13)1-5-7(16)10-8(17)9-5;/h2,5H,1,3H2,(H,14,15)(H2,9,10,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKIHFFNXWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)CC2C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Reactant of Route 2
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Reactant of Route 3
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Reactant of Route 4
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Reactant of Route 5
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Reactant of Route 6
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride

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